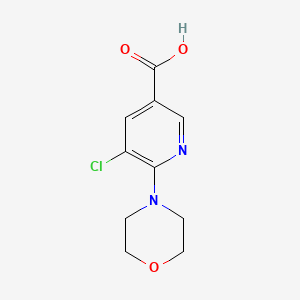

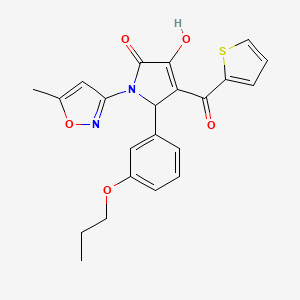

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound might involve the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been a focus of research .Molecular Structure Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .科学的研究の応用

Synthesis and Reactivity

The compound N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide, due to its structural complexity, is involved in various synthetic pathways, contributing to the development of diverse chemical entities. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives starting from cyclohexanone, highlighting the compound's reactivity towards different chemical agents, such as dimethylformamide dimethyl acetal and carbon disulfide, among others. This study also included an evaluation of the antimicrobial activity of selected derivatives, indicating potential applications in medicinal chemistry (Elkholy & Morsy, 2006).

Catalytic Activity and Chemical Transformations

The compound's framework serves as a building block for catalytic and chemical transformations. Mosti, Menozzi, and Schenone (1983) investigated its reaction with dinucleophiles, leading to the synthesis of pyrimidines and dihydroquinazolinones. Such studies underscore the compound's utility in constructing complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals (Mosti, Menozzi, & Schenone, 1983).

Cytotoxic Activity

Research by Bu et al. (2001) into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share structural motifs with this compound, revealed significant cytotoxic activities against in vivo subcutaneous colon tumors in mice. These findings suggest potential therapeutic applications, particularly in the development of anticancer agents (Bu et al., 2001).

Photoelectric Conversion in Solar Cells

The compound's derivatives have been investigated for their role in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Wu et al. (2009) demonstrated that carboxylated cyanine dyes related to the compound can significantly improve solar cell performance, indicating its relevance in renewable energy technologies (Wu et al., 2009).

Anticancer Agent Development

The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives, as conducted by Matiadis et al. (2013), involve structural elements akin to this compound. Their research, which included X-ray crystallographic studies, contributes to the ongoing exploration of novel anticancer agents, emphasizing the compound's significance in drug discovery (Matiadis et al., 2013).

作用機序

特性

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-13-8-9-16-12-17(20(24)22-18(16)14(13)2)10-11-21-19(23)15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBSNRQZTFQWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2723238.png)

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)

![4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2723249.png)

![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)

![N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2723252.png)